Cas no 333767-02-5 (3-[(z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1h-quinolin-2-one)
![3-[(z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1h-quinolin-2-one structure](https://it.kuujia.com/scimg/cas/333767-02-5x500.png)
333767-02-5 structure
Nome del prodotto:3-[(z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1h-quinolin-2-one
3-[(z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1h-quinolin-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[(z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1h-quinolin-2-one
- AC1NT3FV
- Ambcb5849352
- MolPort-002-172-262
- NSC731227
- ZINC15659925
- NSC-731227
- BIM-0034929.P001
- AC1NT3FV; Ambcb5849352; MolPort-002-172-262; NSC731227; ZINC15659925; NSC-731227; BIM-0034929.P001;
- 333767-02-5
- DTXSID10417180
- 3-[3-(2,4-dimethoxyphenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone
-
- Inchi: InChI=1S/C27H23NO4/c1-17-9-13-22-21(15-17)25(19-7-5-4-6-8-19)26(27(30)28-22)23(29)14-11-18-10-12-20(31-2)16-24(18)32-3/h4-16H,1-3H3,(H,28,30)/b14-11-
- Chiave InChI: TXLGTBYZHLTLKB-KAMYIIQDSA-N
- Sorrisi: CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=C(C=C(C=C4)OC)OC
Proprietà calcolate
- Massa esatta: 425.16279
- Massa monoisotopica: 425.16270821g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 751
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 64.6Ų
Proprietà sperimentali
- PSA: 64.63
- LogP: 5.41680
3-[(z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1h-quinolin-2-one Letteratura correlata
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
3. Book reviews
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
333767-02-5 (3-[(z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1h-quinolin-2-one) Prodotti correlati
- 1696300-32-9(3-bromo-2-tert-butyl-6-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 882679-08-5(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline)
- 2139215-10-2(4-(benzyloxy)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoic acid)
- 2228126-71-2(2-amino-3-(4-bromo-3-methylphenyl)-3-methylbutanoic acid)
- 1261448-19-4(2-Bromo-3'-(difluoromethyl)-5'-(trifluoromethoxy)propiophenone)
- 392246-54-7(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide)
- 2307784-09-2(rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate)
- 1060806-76-9(4-amino-6-methoxypyridine-3-carboxylic acid)
- 2228345-82-0(1-ethyl-3-(oxiran-2-yl)-1H-pyrazole)
- 877647-75-1(N'-(2-chlorophenyl)methyl-N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethylethanediamide)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
